5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes that involve reactions such as esterification, hydrazination, cyclization, and nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyridine ring and the various substituents .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the trifluoromethyl group is often involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethyl group could affect its polarity and solubility .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : This compound and its derivatives have been synthesized using various methods, contributing to the field of organic chemistry. These methods involve interactions with different chemicals to create various derivatives with potentially useful properties (Moustafa & Girgis, 2007).
Crystal Structure Determination : The crystal structures of synthesized compounds are analyzed using X-ray diffraction techniques. This research is crucial for understanding the molecular configuration and bonding characteristics of such compounds (Moustafa & Girgis, 2007).
Chemical Reactivity and Applications
Chemical Reactivity Studies : Research on the reactivity of this compound with various reagents has led to the synthesis of new pyridine and fused pyridine derivatives. These studies are significant for developing novel compounds with potential applications in various fields (Al-Issa, 2012).
Optical and Junction Characteristics : Investigations into the optical and diode characteristics of pyridine derivatives have been conducted. Such studies are essential for potential applications in electronics and materials science (Zedan, El-Taweel, & El-Menyawy, 2020).
Potential Biological Activities
Antifungal Activity : Some derivatives of this compound have been tested for antifungal activity, indicating potential applications in medicine and agriculture (Ibrahim et al., 2008).
Antimicrobial Evaluation : The antimicrobial properties of certain pyrimidine derivatives of this compound have also been explored, further suggesting its potential use in medical applications (Abdelghani et al., 2017).
Miscellaneous Applications
Complexation with Metals : Research has been conducted on the complexation of derivatives of this compound with various metals, hinting at applications in materials science and possibly in dye manufacturing (Sadeek et al., 2015).
Potential in Textile Industry : Derivatives of this compound have been used in synthesizing disperse dyes, which could have applications in the textile industry, particularly in dyeing polyester and nylon fabrics (Abolude et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2O/c21-18-6-4-14(5-7-18)16-9-15(10-25)19(27)26(12-16)11-13-2-1-3-17(8-13)20(22,23)24/h1-9,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILSCTGQKJEEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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